molecular formula C11H15NO5S B5152753 2-Methoxy-5-propylsulfamoyl-benzoic acid

2-Methoxy-5-propylsulfamoyl-benzoic acid

Cat. No.: B5152753
M. Wt: 273.31 g/mol
InChI Key: OPWDIIFZRDJTDX-UHFFFAOYSA-N
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Description

2-Methoxy-5-propylsulfamoyl-benzoic acid is a high-value benzoic acid derivative with the molecular formula C11H15NO5S and a molecular weight of 273 Da . This compound features a benzoic acid core substituted with a methoxy group at the 2-position and a propylsulfamoyl group at the 5-position, contributing to its distinct chemical properties . It is part of a class of benzenesulfonamide analogues that are of significant interest in medicinal chemistry and pharmaceutical research for their potential as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) . Compounds with similar structural features, particularly the sulfonamide moiety, have been identified as crucial building blocks for the development of therapeutic agents and are actively investigated as inhibitors of the NLRP3 inflammasome, a promising target for inflammatory and autoimmune diseases . The propylsulfamoyl side chain may offer a unique profile for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is provided for research purposes as a chemical tool to facilitate innovation in drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxy-5-(propylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-6-12-18(15,16)8-4-5-10(17-2)9(7-8)11(13)14/h4-5,7,12H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWDIIFZRDJTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-propylsulfamoyl-benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzoic acid.

    Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated purification systems can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-propylsulfamoyl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-carboxy-5-propylsulfamoyl-benzoic acid.

    Reduction: Formation of 2-methoxy-5-propylamine-benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-propylsulfamoyl-benzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-propylsulfamoyl-benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Pathways: It may interfere with metabolic pathways by altering the function of key proteins and enzymes involved in these processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-Methoxy-5-propylsulfamoyl-benzoic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
This compound 22117-85-7 C₈H₉NO₅S 231.23 Methoxy, propylsulfamoyl, carboxylic acid Pharmaceutical intermediate (e.g., Sulpiride synthesis)
2-Methoxy-5-(methylsulfonyl)benzoic acid 50390-76-6 C₉H₁₀O₅S 244.24 Methoxy, methylsulfonyl, carboxylic acid Intermediate for antihypertensive agents
Methyl 2-methoxy-5-sulfamoylbenzoate 33045-52-2 C₉H₁₁NO₅S 245.25 Methoxy, sulfamoyl, methyl ester Sulpiride impurity B
2-Phenylbenzimidazole-5-sulfonic acid 27503-81-7 C₁₃H₁₀N₂O₃S 274.30 Benzimidazole, sulfonic acid UV filter (Ensulizole)

Research Findings and Challenges

  • Bioactivity : Sulfamoyl derivatives exhibit higher dopamine D2 receptor affinity than methylsulfonyl analogs, as confirmed in preclinical studies .
  • Stability Issues : The free carboxylic acid group in this compound makes it prone to degradation under acidic conditions, necessitating stabilized formulations .
  • Regulatory Status : Sulpiride impurities (e.g., CAS 33045-52-2) are tightly controlled under pharmacopeial standards, with limits <0.1% in final drug products .

Q & A

Q. What are the standard synthesis protocols for 2-Methoxy-5-propylsulfamoyl-benzoic acid, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, such as sulfamoylation of a methoxybenzoic acid precursor. A common method includes:

  • Step 1 : Reacting 2-methoxybenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Step 2 : Coupling the sulfonyl chloride intermediate with propylamine to form the sulfamoyl moiety.
  • Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .
    For optimization, use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to monitor intermediates and final product purity .

Q. What analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy at C2, sulfamoyl at C5). Key signals include δ ~3.8 ppm (methoxy) and δ ~1.0–1.5 ppm (propyl chain) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 288.1) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1150 cm⁻¹ (S=O stretch) .

Q. How is this compound utilized in biological studies?

It serves as a pharmacophore in drug discovery, particularly for targeting enzymes like carbonic anhydrases or sulfotransferases.

  • In vitro assays : Test inhibition kinetics using fluorogenic substrates (e.g., 4-methylumbelliferone sulfate) .
  • Cellular uptake : Radiolabel the compound (e.g., with ³H) to study permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Comparative studies : Replicate assays across multiple labs using standardized protocols (e.g., fixed pH, temperature).
  • Metabolite profiling : Use LC-MS to identify degradation products that might interfere with activity .
  • Computational modeling : Perform molecular docking to validate target binding modes (software: AutoDock Vina) .

Q. What challenges exist in achieving regioselectivity during sulfamoylation?

The sulfamoyl group may attach to unintended positions (e.g., C4 instead of C5). Mitigation approaches:

  • Directed ortho-metalation : Use a methoxy group as a directing agent to favor C5 substitution .
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) with methyl esters .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Degrades under UV exposure; store in amber vials at –20°C.
  • Hydrolytic stability : Susceptible to hydrolysis in aqueous buffers (pH >7); use lyophilized forms for long-term storage .
  • Data gap : Long-term stability in biological matrices (e.g., plasma) requires further study .

Q. What are the environmental implications of this compound’s use in research?

  • Ecotoxicity : Limited data on biodegradability; preliminary Daphnia magna assays show LC50 >100 mg/L, suggesting low acute toxicity .
  • Waste management : Neutralize acidic waste with sodium bicarbonate before disposal .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight273.3 g/molHR-ESI-MS
LogP (Partition Coefficient)1.8 ± 0.2Shake-flask method
Aqueous Solubility0.45 mg/mL (pH 7.4)UV spectrophotometry

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductSourceRemoval Strategy
2-Methoxy-5-sulfonyl chlorideIncomplete amine couplingColumn chromatography
Propylamine hydrochlorideExcess reagentRecrystallization

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